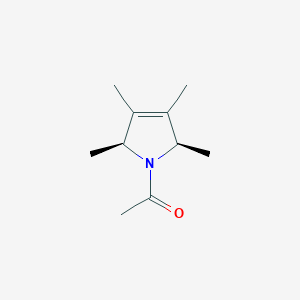![molecular formula C9H12N2O2 B040717 3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 116212-49-8](/img/structure/B40717.png)
3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, also known as PDP, is a heterocyclic compound with potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthetic chemists and biologists alike. In
作用機序
The mechanism of action of 3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is not fully understood, but it is believed to interact with certain ion channels and receptors in the body. Specifically, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This compound has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on ion channels and receptors, this compound has been shown to modulate the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to activate certain signaling pathways that are involved in cell proliferation and survival.
実験室実験の利点と制限
One of the advantages of using 3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one in lab experiments is its unique structure, which makes it an interesting target for synthetic chemists and biologists. Additionally, this compound has been shown to have a wide range of potential applications in scientific research. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex and time-consuming process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
将来の方向性
There are many potential future directions for research on 3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. One area of interest is the development of new pain medications based on the anticonvulsant and analgesic properties of this compound. Another area of interest is the development of new treatments for neurological disorders based on the modulation of ion channels and receptors by this compound. Additionally, there is potential for the development of new cancer therapeutics based on the inhibition of cancer cell growth by this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a heterocyclic compound with potential applications in scientific research. The synthesis of this compound is a complex process that requires expertise in organic chemistry, but the unique structure of this compound makes it an interesting target for synthetic chemists and biologists. This compound has potential applications in medicinal chemistry, neuroscience, and cancer research, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves a multi-step process that requires expertise in organic chemistry. One of the most common methods for synthesizing this compound is through the reaction of a pyrazine derivative with a ketone. This reaction is typically carried out under high pressure and high temperature conditions. Once the this compound is synthesized, it can be purified using various chromatography techniques.
科学的研究の応用
3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has potential applications in a variety of scientific research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new pain medications. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new cancer therapeutics.
特性
| 116212-49-8 | |
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC名 |
3-hydroxy-2,3-dimethyl-4H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H12N2O2/c1-9(13)6-11-5-3-4-7(11)8(12)10(9)2/h3-5,13H,6H2,1-2H3 |
InChIキー |
DNAZNKOUZBKKMQ-UHFFFAOYSA-N |
SMILES |
CC1(CN2C=CC=C2C(=O)N1C)O |
正規SMILES |
CC1(CN2C=CC=C2C(=O)N1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)






![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)


